

"2-Bromo-6-(trifluoromethyl)nicotinaldehyde"

CAS number

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Compound of Interest

Compound Name:	2-Bromo-6-(trifluoromethyl)nicotinaldehyde
Cat. No.:	B581405

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An In-depth Technical Guide to **2-Bromo-6-(trifluoromethyl)nicotinaldehyde**

CAS Number: 1192263-89-0

This technical guide provides a comprehensive overview of **2-Bromo-6-(trifluoromethyl)nicotinaldehyde**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

2-Bromo-6-(trifluoromethyl)nicotinaldehyde is a substituted pyridine derivative with the chemical formula $C_7H_3BrF_3NO$. Below is a summary of its key physical and chemical properties.

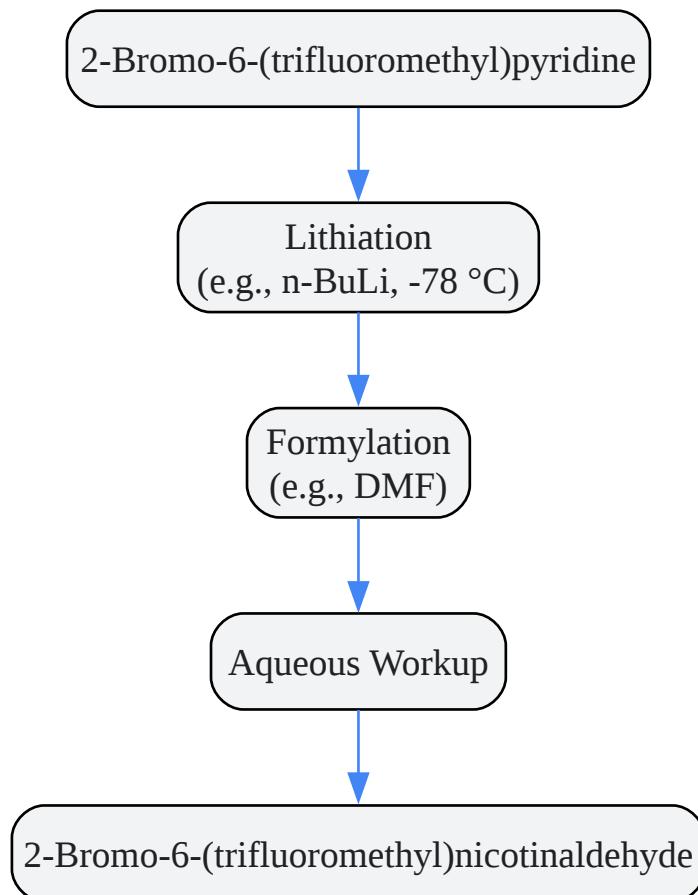
Property	Value
CAS Number	1192263-89-0
Molecular Formula	C ₇ H ₃ BrF ₃ NO
Molecular Weight	254.01 g/mol
Appearance	Not explicitly stated in publicly available data
Boiling Point	Predicted: 245.8 ± 40.0 °C[1]
Density	Predicted: 1.763 ± 0.06 g/cm ³ [1]
Purity	Commercially available with ≥85% purity[2]
Synonyms	2-Bromo-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 2-Bromo-3-formyl-6-(trifluoromethyl)pyridine[2]

Synthesis and Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of **2-Bromo-6-(trifluoromethyl)nicotinaldehyde** is not readily available in peer-reviewed literature, a general synthetic approach can be inferred from related transformations. The synthesis likely involves the introduction of the aldehyde functionality onto a pre-existing 2-bromo-6-(trifluoromethyl)pyridine scaffold.

A plausible synthetic route, adapted from general procedures for the formylation of aryl halides, is outlined below. This should be considered a starting point for experimental optimization.

Hypothetical Synthetic Workflow:



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Figure 1: Hypothetical synthetic workflow for **2-Bromo-6-(trifluoromethyl)nicotinaldehyde**.

General Experimental Protocol (Adapted from similar syntheses):

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-bromo-6-(trifluoromethyl)pyridine dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the low temperature. Stir the mixture for a specified time to ensure complete lithiation.
- Formylation: Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

- **Quenching and Extraction:** Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Potential Applications

The chemical structure of **2-Bromo-6-(trifluoromethyl)nicotinaldehyde** suggests its utility as a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic molecules. The presence of three key functional groups—a bromine atom, a trifluoromethyl group, and an aldehyde—allows for a range of chemical transformations.

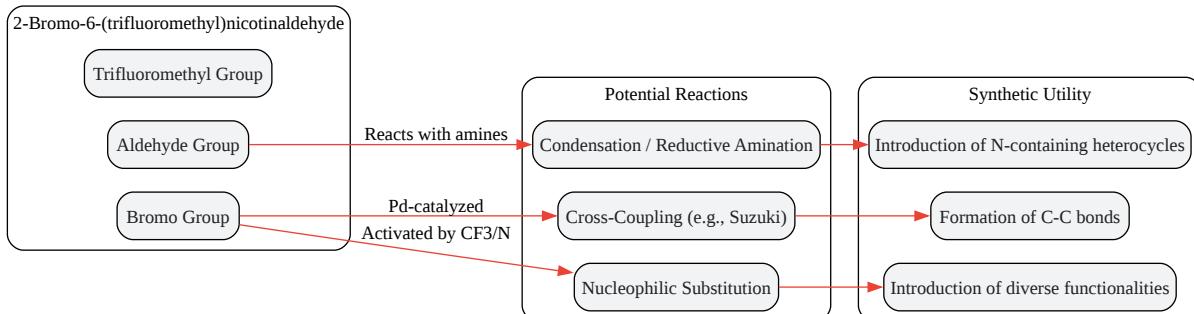
Key Reaction Types:

- **Nucleophilic Aromatic Substitution (SNAr):** The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the C-Br bond towards substitution by various nucleophiles.
- **Palladium-Catalyzed Cross-Coupling Reactions:** The bromo substituent serves as a handle for common cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.
- **Aldehyde Chemistry:** The aldehyde group can undergo a wide array of reactions, including reductive amination, Wittig reactions, and condensations to form Schiff bases, imines, and other derivatives.

Potential Applications in Drug Discovery:

Pyridine scaffolds are prevalent in many pharmaceuticals. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, **2-Bromo-6-(trifluoromethyl)nicotinaldehyde** is a promising starting material for the synthesis of novel therapeutic agents.

Logical Relationship of Functional Group Reactivity:



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References

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